molecular formula C18H16N4O2S2 B2966174 3-{[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 847403-11-6

3-{[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B2966174
CAS No.: 847403-11-6
M. Wt: 384.47
InChI Key: QDLUUXQRNYALTG-UHFFFAOYSA-N
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Description

This chemical entity, 3-{[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one, is a synthetic compound provided for research purposes. It features a complex molecular architecture that incorporates two privileged scaffolds in medicinal chemistry and agrochemical research: a 1,2,4-triazole ring and a benzothiazol-2-one moiety. The 1,2,4-triazole core is a well-known heterocycle frequently explored for its diverse biological activities, including potential use in crop protection . Similarly, the benzothiazole unit is a common structural element found in molecules with various investigated properties. The specific integration of these groups, along with the 4-methoxyphenyl and methylsulfanyl substituents, makes this compound a valuable intermediate for researchers in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. While its precise mechanism of action is not defined, its structure suggests potential for researchers working in areas such as pesticide and pharmaceutical discovery. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c1-24-13-9-7-12(8-10-13)22-16(19-20-17(22)25-2)11-21-14-5-3-4-6-15(14)26-18(21)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLUUXQRNYALTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the triazole ring through the reaction of isothiocyanates with hydrazides, followed by the introduction of the methoxyphenyl and methylsulfanyl groups. The benzothiazole moiety is then introduced through cyclization reactions involving appropriate intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for various biological targets.

Medicine

The compound has shown promise in preliminary studies as a potential therapeutic agent for the treatment of certain diseases, including cancer and infectious diseases.

Industry

In industrial applications, the compound is explored for its use in the development of new polymers and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for other functional groups, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxyphenyl and benzothiazole groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and biological activities of the target compound and analogous derivatives:

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-triazole + dihydrobenzothiazole 4-Methoxyphenyl, methylsulfanyl Antifungal, Antibacterial
Compound 4 () Thiazole + pyrazole 4-Chlorophenyl, 4-fluorophenyl Structural focus (no activity data)
Benzothiazolium-N-oxide derivatives Benzothiazole + N-oxide N-alkyl groups (e.g., allyl, propargyl) 2–3× enhanced activity vs. parent
Chakib et al. () Pyrazolone + benzothiazole Dihydrobenzothiazole ring Structural similarity to target
Triazole derivatives () 1,2,4-triazole + aryl groups Varied aryl substituents Antimicrobial, Antiviral
Compound () 1,2,4-triazole + thiazole Nitrothiazolylthio group Not reported
Key Observations:
  • Substituent Effects on Activity :

    • The 4-methoxyphenyl group in the target compound may enhance lipophilicity and membrane penetration, critical for antifungal action . This contrasts with 4-chlorophenyl/fluorophenyl groups in , which are electron-withdrawing and may alter electronic distribution but lack explicit activity data .
    • The methylsulfanyl group in the target compound is a sulfur-containing substituent, which is often associated with improved bioavailability and target binding. Similar sulfur-based groups (e.g., thiazolylthio in ) are common in bioactive molecules but require further comparative studies .
  • Benzothiazole Modifications :

    • Quaternization of the benzothiazole nitrogen (e.g., in ) boosts activity by 2–3×, suggesting that the dihydrobenzothiazole ring in the target compound may offer conformational flexibility for enhanced target interaction .
  • Triazole Core Variations :

    • Triazole derivatives with aryl groups () exhibit broad-spectrum antimicrobial activity, supporting the hypothesis that the target’s 4-methoxyphenyl-triazole moiety is a key driver of its antifungal properties .

Structural Characterization Tools

Crystallographic studies using SHELX () and ORTEP-III () have been critical in resolving the planar and non-planar conformations of similar triazole derivatives, such as the perpendicular orientation of fluorophenyl groups in . These tools underscore the importance of structural rigidity/flexibility in bioactivity.

Biological Activity

The compound 3-{[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a novel triazole derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a benzothiazole moiety. These structural components are known to contribute to various biological activities. The presence of the methoxy and methylsulfanyl groups enhances its pharmacological profile.

Molecular Formula

  • C : 18
  • H : 20
  • N : 4
  • O : 2
  • S : 1

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Studies have demonstrated that compounds similar to the one exhibit significant activity against various pathogens:

  • Antibacterial : Research indicates that triazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal : The triazole ring is pivotal in antifungal activity, with some derivatives outperforming established antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound's structural features suggest it may interact with cancer cell pathways:

  • Mechanism of Action : Triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .
  • Case Studies : In vitro studies have shown that related triazole compounds can significantly reduce the viability of cancer cell lines, making them promising candidates for further development .

Other Biological Effects

  • Anti-inflammatory Activity : Some studies indicate that triazole derivatives possess anti-inflammatory properties, which may enhance their therapeutic potential in treating inflammatory diseases .
  • Antioxidant Properties : The presence of phenolic groups in similar compounds has been linked to antioxidant activity, providing additional health benefits by combating oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

Structural FeatureEffect on Activity
Methoxy GroupEnhances lipophilicity and bioavailability
Methylsulfanyl GroupContributes to antimicrobial potency
Benzothiazole MoietyImparts additional pharmacological effects

Research indicates that modifications in these groups can lead to significant variations in biological activity. For example, the introduction of electron-donating groups at specific positions on the triazole ring has been shown to enhance antibacterial efficacy .

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